2-[({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of triazinoindole and benzothiophene structures
Preparation Methods
The synthesis of 2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the triazinoindole core. This is typically achieved through a ring-fusion strategy, where the triazinoindole is synthesized by reacting appropriate precursors under controlled conditions . The benzothiophene moiety is then introduced through a series of coupling reactions, followed by the attachment of the sulfanyl and acetyl groups to complete the synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound’s mechanism of action involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it binds to ferrous ions, thereby inhibiting processes that require iron. This can lead to the inhibition of cancer cell proliferation by depriving the cells of the iron necessary for their growth . The compound also induces apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar compounds include other triazinoindole derivatives and benzothiophene-based molecules. Compared to these, 2-({2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its dual functionality as both an iron chelator and an antiproliferative agent . This dual action is not commonly observed in similar compounds, making it a unique and valuable molecule for further research.
Properties
Molecular Formula |
C23H24N6O2S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H24N6O2S2/c1-12(2)29-15-9-5-3-7-13(15)19-21(29)26-23(28-27-19)32-11-17(30)25-22-18(20(24)31)14-8-4-6-10-16(14)33-22/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H2,24,31)(H,25,30) |
InChI Key |
AJZWOEIEJMMVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N |
Origin of Product |
United States |
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